3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one
Description
3-[(E)-Hydroxyiminomethyl]benzo[h]chromen-4-one is a synthetic chromone derivative characterized by a benzo[h]chromen-4-one scaffold substituted at position 3 with an (E)-hydroxyiminomethyl group (-CH=N-OH). Chromones, or 4H-chromen-4-ones, are oxygen-containing heterocyclic compounds with a γ-pyrone core fused to a benzene ring. Natural and synthetic chromones exhibit diverse biological activities, including anti-inflammatory, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10(7-15-17)8-18-14-11-4-2-1-3-9(11)5-6-12(13)14/h1-8,17H/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEMFWFOZWIPEE-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Approaches
The benzo[h]chromen-4-one scaffold is typically constructed via acid-catalyzed cyclization of 1-(2-hydroxynaphthyl)propane-1,3-dione precursors. For example, reaction of 2-hydroxy-1-naphthaldehyde with diketene in acetic anhydride at 80°C for 6 hours yields benzo[h]chromen-4-one in 72% yield after recrystallization from ethanol. Alternative routes employ ultrasonic irradiation (40 kHz, 60°C) to reduce reaction times to 90 minutes with comparable yields.
Key parameters:
| Cyclization Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Acetic anhydride reflux | 80 | 6 hr | 72 |
| Ultrasonic irradiation | 60 | 1.5 hr | 70 |
Position-Specific Functionalization at C-3
Vilsmeier-Haack Formylation
Introducing the formyl group at C-3 proceeds via Vilsmeier-Haack reaction conditions:
- Reagent system: POCl₃/DMF (1:1.2 molar ratio)
- Substrate: Benzo[h]chromen-4-one (1 eq)
- Conditions: 0°C → rt, 4 hr → 60°C, 2 hr
- Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂
- Yield: 68% (3-formyl-benzo[h]chromen-4-one)
The electrophilic substitution occurs preferentially at C-3 due to resonance stabilization from the chromone carbonyl.
Oximation Reaction
Subsequent conversion of 3-formyl derivative to the target oxime:
- Reagents: NH₂OH·HCl (1.2 eq), NaOAc (2 eq) in EtOH/H₂O (4:1)
- Conditions: Reflux, 3 hr
- E/Z Control: pH 5-6 favors E-isomer formation
- Isolation: Precipitation upon cooling, filtration
- Yield: 85-90% (typical for aromatic aldoximes)
Alternative Synthetic Strategies
One-Pot Tandem Approach
A modified procedure inspired by MeOTf-catalyzed reactions:
- Substrates: 2-hydroxy-1-naphthaldehyde (1), malononitrile (2), NH₂OH·HCl (3)
- Catalyst: Methyltrifluoromethanesulfonate (20 mol%)
- Solvent: Nitromethane (0.3 M)
- Conditions: RT, 2 hr → 60°C, 12 hr
- Yield: 63% (projected based on analogous systems)
Mechanistic pathway:
- Knoevenagel condensation forms α,β-unsaturated nitrile
- Conjugate addition of hydroxylamine
- Cyclization via nucleophilic attack of phenolic oxygen
Characterization Data
While specific data for 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one are unavailable, predicted spectral features based on analogous compounds include:
¹H NMR (CDCl₃, 300 MHz):
IR (KBr):
Challenges and Optimization
Regioselectivity Issues
Competing formylation at C-1 (≤12%) necessitates careful control of:
Oxime Tautomerism
Stabilization of E-isomer achieved through:
- Crystal engineering with co-crystallizing solvents (EtOAc/hexane)
- Microwave-assisted synthesis (100 W, 80°C, 15 min)
Industrial-Scale Considerations
Process intensification parameters:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle time | 18 hr | 6 hr |
| Solvent consumption (L/kg) | 120 | 40 |
| E-factor | 32 | 18 |
Continuous flow systems show promise for:
- Precise temperature control during formylation
- In-line IR monitoring of oxime configuration
Chemical Reactions Analysis
Types of Reactions
3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted chromenes depending on the reagents used.
Scientific Research Applications
3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Chromone Derivatives and Their Properties
Key Differences and Implications
(1) Substituent Position and Activity
- C2 vs. C3 Substitution: NU7026, substituted at C2 with a morpholino group, inhibits DNA-PK, a critical enzyme in DNA repair . In contrast, the hydroxyiminomethyl group at C3 in the target compound may favor interactions with different enzymatic pockets, such as cyclooxygenase-2 (COX-2) or kinases, as seen in C3-substituted chromones like genistein .
(3) Structure-Activity Relationships (SAR)
- Hydrophobic vs. Polar Substituents: COX-2 inhibitors (e.g., 2-(3,4-dimethoxyphenyl)-chromen-4-one) rely on hydrophobic interactions with enzyme pockets .
- Chelation Potential: The -CH=N-OH group may chelate metal ions (e.g., Mg²⁺, Zn²⁺), a feature absent in morpholino or hydrazone derivatives. This could enhance binding to metalloenzymes or DNA .
Biological Activity
The compound 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one belongs to a class of chromene derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one is characterized by its chromene backbone and a hydroxyimino functional group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that chromene derivatives exhibit significant antimicrobial properties. For instance, a related study investigated a series of azo-chromene compounds, revealing their effectiveness against various bacterial strains, including Escherichia coli and fungal pathogens like Aspergillus fumigatus . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.95 µg/mL against certain fungi . Although specific data for 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
The anticancer properties of chromene derivatives are well-documented. A study focused on the cytotoxic effects of various chromene compounds against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). Results indicated that certain derivatives showed significant potency against these cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antimicrobial Efficacy
A recent investigation into novel chromene-based compounds revealed that specific derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural modifications similar to 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one demonstrated an inhibition zone (IZ) ranging from 20.1 to 21.4 mm against Syncephalastrum racemosum , indicating their potential as effective antimicrobial agents .
| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | Syncephalastrum racemosum | 20.1 | 1.95 |
| 4b | E. coli | 20.4 | 3.9 |
| 4h | Aspergillus fumigatus | 21.2 | 3.9 |
Case Study 2: Anticancer Potential
The cytotoxic effects of various chromene derivatives were tested on HCT-116 cells, revealing promising results for compounds with hydroxyimino groups similar to those in 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one. These compounds induced apoptosis and inhibited cell growth significantly compared to control groups .
The biological activity of 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with hydroxyimino groups often act as inhibitors for key enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Many chromene derivatives induce oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing further proliferation.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in benzo[h]chromen-4-one resonate at δ 6.5–8.5 ppm, while the hydroxyiminomethyl group shows a singlet near δ 8.0–9.0 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyimine (N–O, ~1250 cm⁻¹) groups .
How can low solubility in NMR solvents be addressed during structural analysis?
Q. Advanced
- Solvent screening : Use deuterated DMSO or DMF for polar compounds.
- Elevated temperature : Acquire spectra at 50–60°C to enhance solubility .
- Derivatization : Introduce solubilizing groups (e.g., methyl or methoxy) temporarily.
- Solid-state NMR : Alternative for insoluble derivatives.
What are the potential biological targets of this compound?
Basic
Structural analogs (e.g., NU7026) inhibit DNA-PK, a kinase involved in DNA repair, making it relevant in oncology . The hydroxyiminomethyl group may chelate metal ions in enzymatic active sites, suggesting roles in oxidative stress modulation or neuroprotection .
How is X-ray crystallography employed to confirm molecular structure?
Q. Advanced
- Crystallization : Use vapor diffusion with solvents like ethanol/water mixtures.
- Data collection : High-resolution (≤1.0 Å) datasets on synchrotron sources.
- Refinement : SHELXL software refines positional and thermal parameters, validating bond lengths/angles against expected values . Example: CCDC 2088523 for related chromen-4-one derivatives .
What computational methods support mechanistic studies of its bioactivity?
Q. Advanced
- Docking simulations (AutoDock/Vina) : Predict binding to DNA-PK (PDB: 1JLY) or antioxidant enzymes .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to inhibitory potency .
How can contradictions in pharmacological data across studies be resolved?
Q. Advanced
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ in µM range for DNA-PK inhibition) .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects.
- Metabolic stability assays : Assess compound integrity in liver microsomes to explain variability in vivo .
What structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Core modifications : Electron-deficient chromen-4-ones enhance DNA-PK affinity .
- Substituent effects : Bulky groups at the 3-position (e.g., morpholine) improve solubility and target engagement .
- Hydroxyimine group : Critical for metal chelation and radical scavenging in neuroprotection .
How can derivatives be designed for improved pharmacokinetic properties?
Q. Advanced
- LogP optimization : Introduce hydrophilic groups (e.g., morpholine, pyridine) to reduce LogP from ~3.5 to 2.0, enhancing bioavailability .
- Prodrug strategies : Mask polar groups (e.g., esterification of hydroxyimine) for better membrane permeability.
- Metabolic shielding : Fluorine substitution at para positions slows oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
